N-[3-(4-methylphenyl)propyl]-N'-phenylurea
Overview
Description
N-[3-(4-methylphenyl)propyl]-N'-phenylurea is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.157563266 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phenylurea Compounds in Environmental Studies
Phenylurea herbicides, such as isoproturon and diuron, have been extensively studied for their environmental behavior and degradation. These studies highlight the importance of understanding the persistence and transformation of phenylurea compounds in the environment due to their widespread use and potential for water contamination. For example, research on the degradation of isoproturon in soil profiles has demonstrated the significant impact of temperature and water content on the herbicide's breakdown, underscoring the complexity of predicting environmental fate (Alletto et al., 2006).
Microbial Degradation of Phenylurea Herbicides
Several studies have focused on microbial pathways for the degradation of phenylurea herbicides, offering insights into potential bioremediation strategies. For instance, a novel bacterial consortium capable of degrading various phenylurea herbicides through synergistic and complementary enzymatic actions has been identified, suggesting avenues for enhancing the biodegradation of persistent pollutants in the environment (Zhang et al., 2018).
Applications in Cancer Research
Research on compounds structurally related to phenylureas has also explored potential applications in cancer prevention and treatment. For example, N-(4-hydroxyphenyl)retinamide has been studied for its efficacy in preventing breast cancer, demonstrating the potential of certain phenylurea derivatives in medical applications (Moon et al., 1979).
Implications for Water Treatment
The transformation of phenylurea herbicides during water treatment processes, particularly through reactions with aqueous chlorine, has been investigated to assess the risk of forming toxic by-products. Such studies are crucial for ensuring the safety of drinking water supplies and for developing treatment strategies that minimize the formation of harmful compounds (Chusaksri et al., 2012).
Properties
IUPAC Name |
1-[3-(4-methylphenyl)propyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-9-11-15(12-10-14)6-5-13-18-17(20)19-16-7-3-2-4-8-16/h2-4,7-12H,5-6,13H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQLXYEUXNPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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